molecular formula C24H21N3O4 B11317373 1-(Morpholin-4-yl)-2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Morpholin-4-yl)-2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11317373
M. Wt: 415.4 g/mol
InChI Key: CKLDWKRKGVBRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the naphthalene moiety: This step involves the coupling of the oxadiazole ring with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or naphthalene moieties can be replaced with other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(MORPHOLIN-4-YL)-2-(PIPERAZIN-1-YL)ETHAN-1-ONE: This compound features a piperazine ring instead of the naphthalene moiety, leading to different biological and chemical properties.

    1-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]ETHAN-1-ONE:

The uniqueness of 1-(MORPHOLIN-4-YL)-2-{2-[5-(NAPHTHALEN-1-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE lies in its combination of structural features, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[2-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

InChI

InChI=1S/C24H21N3O4/c28-22(27-12-14-29-15-13-27)16-30-21-11-4-3-9-20(21)23-25-24(31-26-23)19-10-5-7-17-6-1-2-8-18(17)19/h1-11H,12-16H2

InChI Key

CKLDWKRKGVBRAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.